BenchChemオンラインストアへようこそ!

Mafosfamide cyclohexylamine salt

Chemical Stability Solid-State Characterization Preclinical Reproducibility

Select Mafosfamide cyclohexylamine salt (D-17272/ASTA-Z-7557) as the evidence-supported, pre-activated oxazaphosphorine for reproducible in vitro cytotoxicity studies. Its defined solid-state stability (m.p. 126–134°C) and room-temperature storage eliminate the degradation confounders inherent to unstable 4-hydroxycyclophosphamide. In comparative ALL panels, this salt achieves a median IC₅₀ of 7.8 µM—2.0-fold more potent than 4-HOO-cyclophosphamide and 4.3-fold more potent than 4-HOO-ifosfamide—directly reflecting intrinsic pharmacophore activity without hepatic microsomal variability. The cyclohexylamine counterion avoids the mucosal toxicity syndrome (sneezing, conjunctivitis) observed with the lysine salt, making this the clinically validated reference form for counterion-mediated toxicology studies and CNS-directed translational research via the established intrathecal pharmacokinetic framework.

Molecular Formula C15H32Cl2N3O5PS2
Molecular Weight 500.4 g/mol
CAS No. 84210-80-0
Cat. No. B031481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafosfamide cyclohexylamine salt
CAS84210-80-0
SynonymsAsta Z 7557
Asta-Z-7557
D17272
mafosfamide-cyclohexylamine
Molecular FormulaC15H32Cl2N3O5PS2
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
InChIInChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1
InChIKeyAJOJXYODECALSX-BCPQDLGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite cristalline powder
Solubility160mg/ml in water, >160 mg/ml in DMSO

Structure & Identifiers


Interactive Chemical Structure Model





Mafosfamide Cyclohexylamine Salt (CAS 84210-80-0): A Pre-Activated Oxazaphosphorine with Defined Salt-Form Differentiation for Hematologic Oncology Research


Mafosfamide cyclohexylamine salt (CAS 84210-80-0, development code D-17272/ASTA-Z-7557) is a chemically stabilized derivative of 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide [1]. As an oxazaphosphorine alkylating agent, it undergoes spontaneous hydrolysis to release 4-hydroxycyclophosphamide without requiring hepatic cytochrome P450-mediated activation . The cyclohexylamine salt form confers specific physicochemical properties—including a defined melting point (126–134 °C), 16% aqueous solubility, and room-temperature solid-state stability—that distinguish it from the unstable parent 4-hydroxycyclophosphamide and from alternative mafosfamide salt forms [2]. These characteristics position this specific salt as a reference-standard candidate for in vitro investigations where pre-activation and reproducible dissolution kinetics are critical.

Why Mafosfamide Cyclohexylamine Salt Cannot Be Interchanged with 4-Hydroxycyclophosphamide, Alternative Salts, or Prodrug Oxazaphosphorines in Preclinical Research


Substituting mafosfamide cyclohexylamine salt with the free acid 4-hydroxycyclophosphamide, alternative mafosfamide salts (e.g., lysine salt), or hepatic activation-dependent prodrugs (e.g., cyclophosphamide, ifosfamide) introduces critical experimental confounders. 4-Hydroxycyclophosphamide is inherently unstable as an isolated compound, necessitating immediate use or specialized handling that compromises reproducibility across multi-day in vitro assays [1]. The lysine salt of mafosfamide exhibits a distinct clinical toxicity signature—including a specific mucosal syndrome with sneezing and conjunctivitis not observed with the cyclohexylamine salt—indicating that the counterion meaningfully alters the compound‘s biological interaction profile in vivo [2]. Prodrug oxazaphosphorines require hepatic microsomal activation systems to generate active metabolites, introducing inter-species and inter-individual variability that obscures direct structure-activity interpretation in cell-based assays [3]. The cyclohexylamine salt provides a chemically defined, shelf-stable, pre-activated form that eliminates these variables, ensuring that observed cytotoxicity reflects the intrinsic activity of the 4-hydroxycyclophosphamide pharmacophore rather than metabolic activation efficiency or salt-form idiosyncrasies.

Mafosfamide Cyclohexylamine Salt: Quantified Differentiation Versus 4-Hydroxycyclophosphamide, Alternative Salts, and In-Class Oxazaphosphorines


Solid-State Stability Enables Reproducible Multi-Day In Vitro Assays Versus Unstable 4-Hydroxycyclophosphamide

Mafosfamide cyclohexylamine salt demonstrates definitive solid-state stability at room temperature, in direct contrast to 4-hydroxycyclophosphamide, which is described in the primary literature as 'a very unstable compound' that cannot be stored or handled as an isolated substance [1]. This stability difference is not marginal but categorical—4-hydroxycyclophosphamide requires immediate use upon generation, whereas the cyclohexylamine salt is isolated as a white crystalline powder with a defined melting point of 126–134 °C, enabling standardized weighing and dissolution for reproducible experimental protocols [2].

Chemical Stability Solid-State Characterization Preclinical Reproducibility

Superior In Vitro Cytotoxicity in Childhood Acute Lymphoblastic Leukemia: Median IC₅₀ of 7.8 μM Versus 15.7–33.8 μM for In-Class Comparators

In a direct comparative study using the MTT assay on initial acute lymphoblastic leukemia (ALL) samples from pediatric patients (n = 41), mafosfamide cyclohexylamine salt (MAF) demonstrated the lowest median cytotoxic concentration among four oxazaphosphorines tested [1]. The median IC₅₀ value for MAF was 7.8 μM, representing a 2.0-fold greater potency than 4-HOO-cyclophosphamide (CYC, 15.7 μM), a 4.3-fold greater potency than 4-HOO-ifosfamide (IFO, 33.8 μM), and a 2.0-fold greater potency than glufosfamide (GLU, 15.5 μM) [2].

Cytotoxicity Acute Lymphoblastic Leukemia MTT Assay

Equivalent Cytotoxicity at 4.60 μg/mL 4-HOO-Cyclophosphamide: Mafosfamide Cyclohexylamine Salt Achieves Comparable Potency Without Requiring Hepatic Microsomal Activation

In a parallel comparative study of 106 childhood acute leukemia samples, mafosfamide cyclohexylamine salt demonstrated equivalent cytotoxicity to the pre-activated comparator 4-HOO-cyclophosphamide (3.90 μg/mL vs. 4.60 μg/mL, respectively) [1]. However, unlike 4-HOO-cyclophosphamide—which is generated ex vivo via chemical oxidation of cyclophosphamide and remains inherently unstable—the cyclohexylamine salt is a fully characterized, shelf-stable solid that can be precisely weighed and dissolved for standardized assay preparation [2]. This eliminates the need for investigators to perform oxidation reactions immediately prior to each experiment or to rely on hepatic S9 fraction activation systems that introduce interspecies variability.

Pre-Activated Alkylating Agent In Vitro Pharmacology Experimental Reproducibility

Divergent Toxicity Profile Versus Lysine Salt: Absence of Mucosal Syndrome Distinguishes Cyclohexylamine Salt in Clinical Tolerability

In a phase I clinical trial that directly evaluated both the cyclohexylamine and lysine salts of mafosfamide in 16 patients using weekly IV perfusion, a specific mucosal syndrome characterized by sneezing and conjunctivitis was observed exclusively after administration of the lysine salt [1]. This adverse effect was absent in patients receiving the cyclohexylamine salt, despite both salt forms generating the same active metabolite (4-hydroxycyclophosphamide) and exhibiting the same dose-limiting toxicity of severe venous pain at the injection site [2]. The maximum tolerated dose for the cyclohexylamine salt in this weekly schedule was 700 mg/m² [3].

Clinical Toxicology Salt Form Differentiation Phase I Trial

Preclinically Demonstrated Lower Nephrotoxicity and Myelosuppression Relative to Ifosfamide

Preclinical toxicology evaluations indicate that mafosfamide cyclohexylamine salt demonstrates lower nephrotoxicity and reduced myelosuppression compared to ifosfamide, a widely used oxazaphosphorine prodrug . Unlike ifosfamide, which requires hepatic activation and is associated with dose-limiting nephrotoxicity mediated by chloroacetaldehyde metabolite formation, mafosfamide cyclohexylamine salt does not require hepatic cytochrome P450 activation [1]. This mechanistic distinction—pre-activation versus prodrug—underpins the observed difference in organ-specific toxicity profiles.

Organ Toxicity Myelosuppression Preclinical Toxicology

Intrathecal Administration: Target Cytotoxic Concentration of 10 μmol/L Achievable with 5 mg IT Dose

Preclinical and phase I pharmacokinetic studies established that the cytotoxic target exposure for intrathecal mafosfamide is 10 μmol/L [1]. This concentration was readily achieved in ventricular CSF following intraventricular dosing of mafosfamide cyclohexylamine salt. In the phase I clinical trial, ventricular CSF mafosfamide concentrations at the 5 mg intrathecal dose exceeded the target cytotoxic concentration [2]. The recommended phase II dose for intrathecal mafosfamide, administered without concomitant analgesia, was established as 5 mg over 20 minutes [3].

Intrathecal Chemotherapy Neoplastic Meningitis CNS Pharmacokinetics

Recommended Research Applications for Mafosfamide Cyclohexylamine Salt Based on Quantified Differentiation Evidence


In Vitro Cytotoxicity Screening in Pediatric Acute Leukemia Models Requiring Pre-Activated Oxazaphosphorine Potency

Based on the direct comparative evidence that mafosfamide cyclohexylamine salt (MAF) achieves a median IC₅₀ of 7.8 μM in initial childhood ALL samples—representing 2.0-fold greater potency than 4-HOO-cyclophosphamide and 4.3-fold greater potency than 4-HOO-ifosfamide [1]—this compound is the optimal selection for investigators screening oxazaphosphorine sensitivity in pediatric leukemia cell panels. The pre-activated nature eliminates the need for hepatic microsomal activation systems, ensuring that observed cytotoxicity directly reflects the intrinsic sensitivity of leukemic blasts to 4-hydroxycyclophosphamide rather than variable metabolic activation efficiency . This application is particularly suited for drug resistance profiling studies and for establishing baseline sensitivity in patient-derived xenograft (PDX) characterization workflows.

CNS-Directed Preclinical Studies and Intrathecal Chemotherapy Model Development

The established intrathecal pharmacokinetic profile—specifically the demonstration that ventricular CSF concentrations exceed the 10 μmol/L target cytotoxic threshold at a 5 mg dose [1]—positions mafosfamide cyclohexylamine salt as a reference compound for CNS-directed preclinical research. Unlike cyclophosphamide, which requires hepatic activation and exhibits limited CNS penetration of active metabolites, mafosfamide‘s pre-activated chemistry enables direct assessment of 4-hydroxycyclophosphamide effects on leptomeningeal disease models. This application is directly supported by the phase I trial that defined 5 mg over 20 minutes as the recommended phase II intrathecal dose, providing a clinically anchored dosing framework for translational studies .

Multi-Day Cytotoxicity Assays Requiring Chemically Stable, Reproducible 4-Hydroxycyclophosphamide Exposure

For experimental protocols requiring extended exposure durations (24–72 hours) to 4-hydroxycyclophosphamide—such as clonogenic survival assays, apoptosis time-course studies, or combination drug interaction analyses—the cyclohexylamine salt provides a critical experimental advantage. The compound‘s solid-state stability at room temperature (m.p. 126–134 °C) [1] enables precise weighing and dissolution at the time of assay setup, in direct contrast to the unstable parent 4-hydroxycyclophosphamide which cannot be stored as an isolated substance . This stability ensures that the concentration of active species remains consistent across the entire exposure period, eliminating the confounding variable of compound degradation that would otherwise compromise dose-response interpretation in multi-day assays.

Salt-Form Comparative Studies Investigating Counterion Effects on Oxazaphosphorine Tolerability

The phase I clinical evidence demonstrating that the lysine salt—but not the cyclohexylamine salt—induces a specific mucosal syndrome of sneezing and conjunctivitis [1] establishes the cyclohexylamine salt as the appropriate reference form for studies investigating counterion-mediated effects on adverse event profiles. For researchers conducting comparative toxicology assessments of oxazaphosphorine salt forms, or for those requiring a mafosfamide formulation with the more favorable clinical tolerability signature documented in the direct head-to-head trial, the cyclohexylamine salt is the evidence-supported selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mafosfamide cyclohexylamine salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.